3-(4-ethylphenyl)-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
Properties
IUPAC Name |
3-(4-ethylphenyl)-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4/c1-3-17-12-14-18(15-13-17)30-25(31)19-8-4-6-10-21(19)29(26(30)32)16-23-27-24(28-34-23)20-9-5-7-11-22(20)33-2/h4-15H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDFROAVBQLXLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between Compound A and selected analogs:
Key Observations:
Oxadiazole-containing compounds (e.g., Compound A and ) exhibit greater metabolic stability than triazoles due to reduced susceptibility to enzymatic cleavage .
Substituent Effects: The 2-methoxyphenyl group in Compound A is electron-donating, increasing solubility in polar solvents (e.g., water or ethanol) compared to the methylthio group in , which is less polar but may enhance lipophilicity and membrane permeability .
Physicochemical Properties
- Solubility: The 2-methoxyphenyl group in Compound A increases polarity compared to non-polar substituents (e.g., methylthio in ), enhancing aqueous solubility but reducing lipid bilayer penetration .
- logP : Predicted logP values (3.5 for Compound A vs. 4.1 for ) reflect differences in substituent hydrophobicity, influencing drug-likeness and ADME profiles.
Preparation Methods
Amidoxime Formation
2-Methoxybenzonitrile is reacted with hydroxylamine hydrochloride in ethanol under reflux (80°C, 6 hours) to yield 2-methoxybenzamidoxime.
Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NH₂OH·HCl, NaHCO₃ | Ethanol | 80°C | 6 h | 92% |
Cyclization to Oxadiazole
The amidoxime undergoes cyclodehydration with ethyl chloroacetate in the presence of triethylamine (TEA) to form 5-(chloromethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole.
Optimized Parameters:
| Reagent | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Ethyl chloroacetate | TEA | DCM | 25°C | 12 h | 85% |
Construction of the Tetrahydroquinazoline-2,4-Dione Core
The tetrahydroquinazoline scaffold is built via a cyclocondensation strategy using anthranilic acid derivatives.
Diastereoselective Cyclization
4-Ethylphenyl isocyanate reacts with methyl anthranilate in toluene under microwave irradiation (120°C, 30 minutes) to form the tetrahydroquinazoline-2,4-dione skeleton.
Key Data:
| Starting Material | Conditions | Product Purity | Yield |
|---|---|---|---|
| Methyl anthranilate | Microwave, 120°C | >98% (HPLC) | 78% |
N-Alkylation at Position 1
The tetrahydroquinazoline core is alkylated using the pre-synthesized oxadiazole-chloromethyl intermediate. Potassium carbonate in dimethylformamide (DMF) facilitates nucleophilic substitution at 60°C for 8 hours.
Alkylation Efficiency:
| Substrate | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Tetrahydroquinazoline | K₂CO₃ | DMF | 60°C | 8 h | 73% |
Functionalization with the 4-Ethylphenyl Group
The 3-position of the tetrahydroquinazoline is modified via Ullmann coupling or Friedel-Crafts alkylation.
Copper-Catalyzed Coupling
4-Ethyliodobenzene reacts with the tetrahydroquinazoline intermediate under Ullmann conditions (CuI, 1,10-phenanthroline, K₃PO₄ in dioxane at 100°C).
Coupling Performance:
| Catalyst System | Ligand | Solvent | Temperature | Yield |
|---|---|---|---|---|
| CuI | 1,10-Phenanthroline | Dioxane | 100°C | 68% |
Optimization and Scalability Challenges
Solvent Effects on Cyclization
Polar aprotic solvents (e.g., DMF) improve oxadiazole cyclization yields compared to dichloromethane (DCM):
| Solvent | Cyclization Yield | Purity (HPLC) |
|---|---|---|
| DMF | 89% | 97% |
| DCM | 72% | 91% |
Temperature-Dependent Side Reactions
Elevated temperatures (>100°C) during Ullmann coupling promote debromination, reducing yields by 15–20%.
Analytical Characterization
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H, Ar–H), 7.49–7.41 (m, 3H, Ar–H), 5.32 (s, 2H, CH₂-oxadiazole), 3.89 (s, 3H, OCH₃).
-
¹³C NMR: δ 167.2 (C=O), 159.8 (oxadiazole-C), 138.5 (Ar-C).
High-Resolution Mass Spectrometry (HRMS):
Calculated for C₂₇H₂₅N₄O₄ ([M+H]⁺): 481.1864; Found: 481.1868.
Industrial-Scale Adaptations
A continuous flow reactor achieves 92% yield in the oxadiazole cyclization step, reducing reaction time from 12 hours to 45 minutes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
